molecular formula C10H7BrINO2 B1378239 6-Bromo-3-iodoindole-4-carboxylic acid methyl ester CAS No. 1227269-20-6

6-Bromo-3-iodoindole-4-carboxylic acid methyl ester

Cat. No. B1378239
CAS RN: 1227269-20-6
M. Wt: 379.98 g/mol
InChI Key: GFIRPFQYUVMNGA-UHFFFAOYSA-N
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Description

“6-Bromo-3-iodoindole-4-carboxylic acid methyl ester” is a chemical compound with the molecular formula C10H7BrINO2 . It is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives play a main role in cell biology and have various biologically vital properties .


Synthesis Analysis

Indole derivatives are typically synthesized using novel methods that have attracted the attention of the chemical community . Methyl esters like “6-Bromo-3-iodoindole-4-carboxylic acid methyl ester” are often produced by an alkali-catalyzed reaction between fats and methanol .


Molecular Structure Analysis

The molecular structure of “6-Bromo-3-iodoindole-4-carboxylic acid methyl ester” consists of a bromine atom at the 6th position, an iodine atom at the 3rd position, and a carboxylic acid methyl ester group at the 4th position of the indole ring .


Chemical Reactions Analysis

Indole derivatives, including “6-Bromo-3-iodoindole-4-carboxylic acid methyl ester”, can undergo various chemical reactions. For instance, they can be used as reactants in the synthesis of biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .


Physical And Chemical Properties Analysis

The molecular weight of “6-Bromo-3-iodoindole-4-carboxylic acid methyl ester” is 379.98 . Other physical and chemical properties specific to this compound are not provided in the retrieved papers.

Scientific Research Applications

Marine Natural Products and Bioactivity

Isolation from Marine Sponges : Compounds structurally related to 6-Bromo-3-iodoindole-4-carboxylic acid methyl ester have been isolated from marine sponges, indicating the potential of marine organisms as sources of unique bioactive molecules. For instance, the Indonesian sponge Iotrochota purpurea yielded new ceramides along with known 6-bromoindole alkaloids, highlighting the diversity of brominated indole derivatives in marine ecosystems (Ibrahim et al., 2009).

Synthetic Chemistry and Methodology

Regioselective Bromination : The regioselective bromination of indole derivatives to produce 5,6-dibromoindoles demonstrates the utility of such compounds in synthetic organic chemistry. This process allows for the synthesis of natural and non-natural dibromoindole derivatives, including compounds with potential biological activity (Parsons et al., 2011).

Synthesis Techniques : Research has focused on developing synthesis technologies for brominated indole derivatives, optimizing conditions to achieve high yields and purity. These studies provide valuable insights into the synthesis of complex organic molecules, including those with multiple bromine substituents (Huang Bi-rong, 2013).

Application in Drug Discovery

Antiviral Activities : Derivatives of brominated indoles have been synthesized and evaluated for their in vitro antiviral activities, demonstrating the potential of these compounds in the development of new antiviral drugs. This research illustrates the importance of synthetic modifications to enhance biological activity (Wang Dun, 2003).

Future Directions

Indole derivatives, including “6-Bromo-3-iodoindole-4-carboxylic acid methyl ester”, have attracted increasing attention in recent years due to their significant roles in natural products and drugs . Future research may focus on the development of novel synthesis methods and the exploration of their biological activities .

properties

IUPAC Name

methyl 6-bromo-3-iodo-1H-indole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrINO2/c1-15-10(14)6-2-5(11)3-8-9(6)7(12)4-13-8/h2-4,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFIRPFQYUVMNGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC(=C1)Br)NC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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